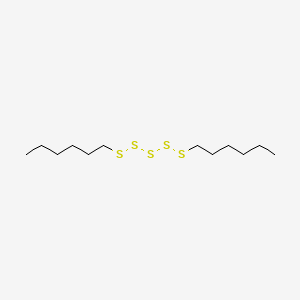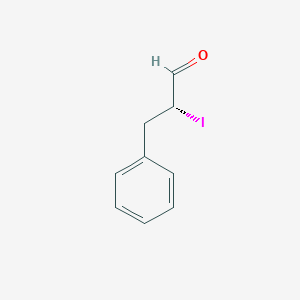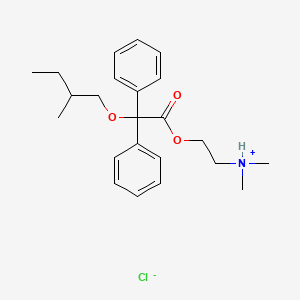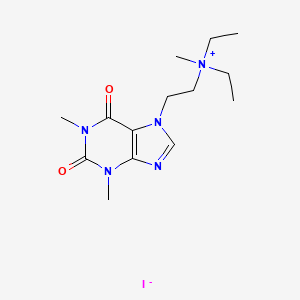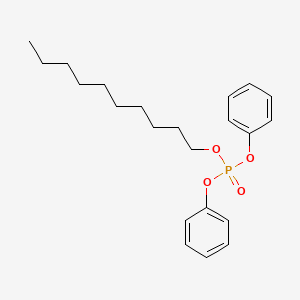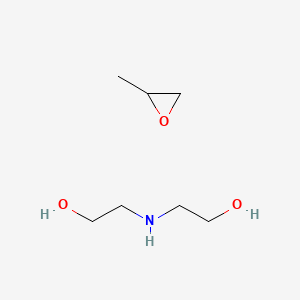![molecular formula C17H9CaClN2O10S3Sr B13738070 2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt CAS No. 141377-73-3](/img/structure/B13738070.png)
2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt is a complex organic compound It is characterized by its naphthalene core structure with sulfonic acid groups, a hydroxy group, and an azo linkage to a chloromethylsulfonylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt typically involves several steps:
Nitration and Reduction: The naphthalene core undergoes nitration followed by reduction to introduce amino groups.
Sulfonation: Sulfonic acid groups are introduced through sulfonation reactions.
Diazotization and Coupling: The amino groups are diazotized and then coupled with 5-chloro-4-methyl-2-sulfophenyl to form the azo linkage.
Hydroxylation: Introduction of the hydroxy group at the 3-position.
Salt Formation: The final step involves the addition of calcium and strontium salts to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing the same synthetic steps but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions would be essential to ensure consistency and quality.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
作用機序
The compound exerts its effects primarily through its functional groups:
Azo Linkage: The azo group can participate in electron transfer reactions, making it useful in redox processes.
Sulfonic Acid Groups: These groups enhance the solubility and reactivity of the compound.
Hydroxy Group: The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with other molecules.
類似化合物との比較
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-[(4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methyl-2-sulfophenyl)azo]-
- 1,5-Naphthalenedisulfonic acid disodium salt hydrate
Uniqueness
The unique combination of functional groups in 2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt, particularly the presence of both calcium and strontium salts, distinguishes it from other similar compounds. This combination can lead to unique reactivity and applications, especially in fields requiring specific metal ion interactions.
特性
CAS番号 |
141377-73-3 |
|---|---|
分子式 |
C17H9CaClN2O10S3Sr |
分子量 |
660.6 g/mol |
IUPAC名 |
calcium;strontium;4-[(4-chloro-3-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H13ClN2O10S3.Ca.Sr/c1-8-12(18)4-5-13(17(8)33(28,29)30)19-20-15-11-3-2-10(31(22,23)24)6-9(11)7-14(16(15)21)32(25,26)27;;/h2-7,21H,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+2/p-4 |
InChIキー |
NGXWXGMMPVJJHO-UHFFFAOYSA-J |
正規SMILES |
CC1=C(C=CC(=C1S(=O)(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Ca+2].[Sr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)
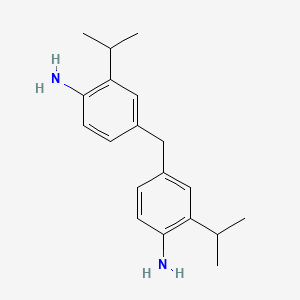



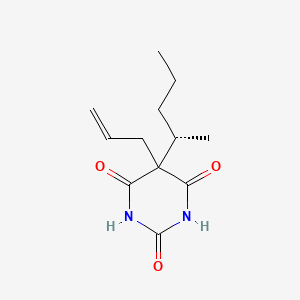
![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
